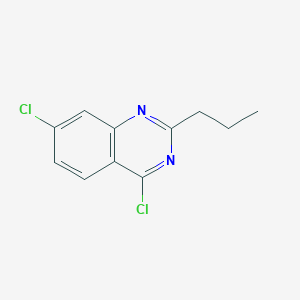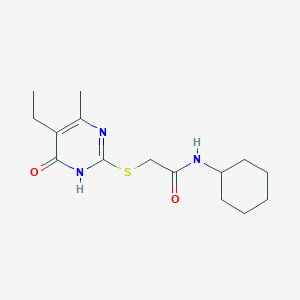
N-(4-溴苯基)-N-(1,1-二氧化-2,3-二氢-3-噻吩基)-4-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfonamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities, including antitumor, enzyme inhibition, and potential applications in nonlinear optics and as antioxidants. The compound of interest, "N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide," is not directly studied in the provided papers, but related sulfonamide compounds have been extensively researched for their antitumor properties, enzyme inhibition capabilities, and structural characteristics .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involved the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles . Similarly, the synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide was achieved by transforming the precursor compound through a series of reactions, including the use of NMR and mass spectroscopy for structural determination .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, NMR, and mass spectroscopy. For example, the structure of 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone was determined using a combination of these techniques . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the optimized state and molecular orbitals of these compounds .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including bromination using reagents like N,N-dibromobenzenesulfonamide. This reagent has been used for brominating carbanionic substrates under mild conditions and can be recovered and reused . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives has also been studied, leading to the formation of various brominated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, are crucial for their pharmacological applications. For instance, the poor water solubility of a novel small molecule HIF-1 pathway inhibitor necessitated its delivery in a formulation, highlighting the need for chemical modifications to optimize its function and pharmacology . Theoretical calculations are used to predict properties like free energy and molecular orbitals, which are important for understanding the compound's behavior and interactions .
Case Studies
Several sulfonamide derivatives have been evaluated for their biological activities. Compounds like E7010 and E7070 have shown potent cell cycle inhibition and have progressed to clinical trials . Other derivatives have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, with some showing interesting activities . Additionally, enzyme inhibition studies have been conducted on various N-substituted sulfonamides, with some compounds exhibiting excellent inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase .
科学研究应用
酶抑制潜力
另一个研究方向涉及研究这些化合物的酶抑制潜力。一项研究合成了具有苯二氧杂环丙烷和乙酰胺基团的新磺胺类化合物,测试它们对α-葡萄糖苷酶和乙酰胆碱酯酶的活性。大多数化合物对酵母α-葡萄糖苷酶表现出显著的抑制活性,对乙酰胆碱酯酶的抑制活性较弱(Abbasi et al., 2019)。
抗胆碱酯酶和抗氧化活性
对N-(4-溴苯基)-N-(1,1-二氧化-2,3-二氢-3-噻吩基)-4-甲基苯磺酰胺衍生物进行了抗胆碱酯酶和抗氧化活性评估。一项研究合成了化合物以评估它们对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制作用,以及通过各种测定方法评估它们的抗氧化作用。这表明它们在治疗与胆碱酯酶抑制和氧化应激相关的疾病方面具有潜力(Mphahlele et al., 2021)。
属性
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S2/c1-13-2-8-17(9-3-13)25(22,23)19(15-6-4-14(18)5-7-15)16-10-11-24(20,21)12-16/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGMDPTYESCEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)



![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)
![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)
![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)
![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)
![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)
![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)